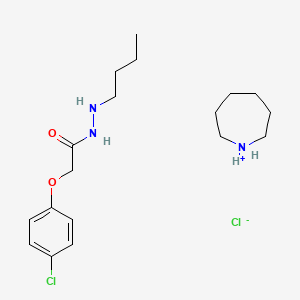
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 2-chlorophenyl group and a trifluoro-2-oxopropyl substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 2-Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Addition of the Trifluoro-2-oxopropyl Group: This can be done through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce quinazolinone alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoro-2-oxopropyl group may enhance the compound’s binding affinity and specificity by forming strong interactions with the target site.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 2-phenyl-: Lacks the trifluoro-2-oxopropyl group, which may result in different biological activities.
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-: Similar structure but without the trifluoro-2-oxopropyl group.
4(3H)-Quinazolinone, 2-(3,3,3-trifluoro-2-oxopropyl)-: Lacks the 2-chlorophenyl group.
Uniqueness
The presence of both the 2-chlorophenyl and trifluoro-2-oxopropyl groups in 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique compared to other quinazolinone derivatives. These substituents may enhance its chemical stability, biological activity, and specificity for certain molecular targets.
特性
CAS番号 |
73283-20-2 |
|---|---|
分子式 |
C17H10ClF3N2O2 |
分子量 |
366.7 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-11-6-2-4-8-13(11)23-15(9-14(24)17(19,20)21)22-12-7-3-1-5-10(12)16(23)25/h1-8H,9H2 |
InChIキー |
JGQOCMJMTQGXER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC(=O)C(F)(F)F)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


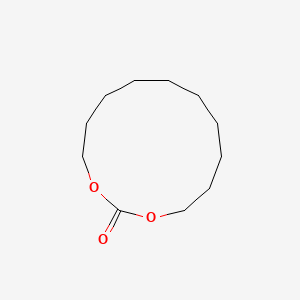
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
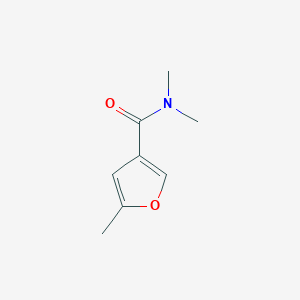


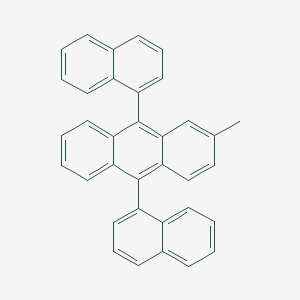
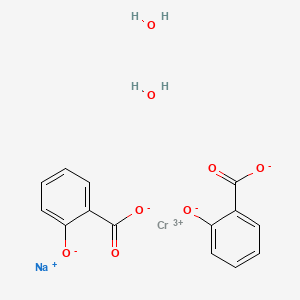

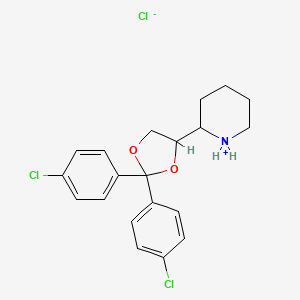
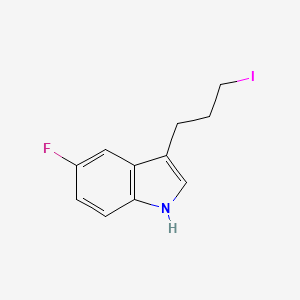
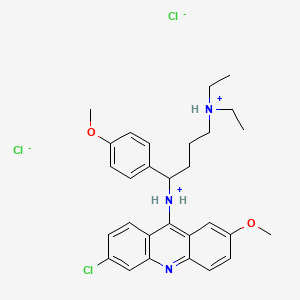
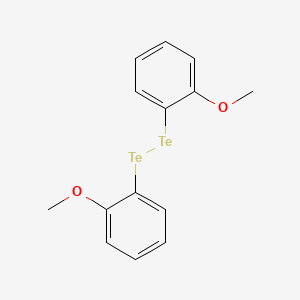
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
